molecular formula C26H28N4O2 B11014122 N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Katalognummer: B11014122
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: PSZYNGHPHZXANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a phenylethyl group and a pyrrol-tetrahydropyran moiety, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenylethyl group can be introduced via Friedel-Crafts alkylation, while the pyrrol-tetrahydropyran moiety can be attached through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, would be considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds, alkylating agents, and various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Wirkmechanismus

The mechanism of action of N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific interactions with molecular targets. Benzimidazole derivatives often exert their effects by binding to enzymes or receptors, inhibiting their activity or modulating their function. The phenylethyl and pyrrol-tetrahydropyran moieties may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Benzimidazol: Die Stammverbindung, Benzimidazol, ist ein einfaches heterozyklisches Molekül mit einer breiten Palette biologischer Aktivitäten.

    2-Phenylethylbenzimidazol: Ein Derivat mit einer Phenylethylgruppe, ähnlich der Verbindung in Frage, bekannt für seine verstärkte biologische Aktivität.

    Pyrrol-Benzimidazolderivate: Verbindungen mit Pyrroleinheiten, die an den Benzimidazol-Kern gebunden sind, die einzigartige pharmakologische Eigenschaften aufweisen können.

Einzigartigkeit

N-[2-(2-Phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamid zeichnet sich durch seine Kombination von Strukturmerkmalen aus, die einzigartige biologische Aktivitäten und chemische Eigenschaften verleihen können. Das Vorhandensein sowohl der Phenylethyl- als auch der Pyrrol-Tetrahydropyran-Einheiten in einem einzigen Molekül ist relativ ungewöhnlich und kann zu neuartigen Interaktionen mit biologischen Zielstrukturen und neuen Anwendungen in verschiedenen Bereichen führen.

Eigenschaften

Molekularformel

C26H28N4O2

Molekulargewicht

428.5 g/mol

IUPAC-Name

N-[2-(2-phenylethyl)-3H-benzimidazol-5-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C26H28N4O2/c31-25(19-26(12-16-32-17-13-26)30-14-4-5-15-30)27-21-9-10-22-23(18-21)29-24(28-22)11-8-20-6-2-1-3-7-20/h1-7,9-10,14-15,18H,8,11-13,16-17,19H2,(H,27,31)(H,28,29)

InChI-Schlüssel

PSZYNGHPHZXANT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(CC(=O)NC2=CC3=C(C=C2)N=C(N3)CCC4=CC=CC=C4)N5C=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.